molecular formula C18H30N6O B5264552 N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide

Número de catálogo: B5264552
Peso molecular: 346.5 g/mol
Clave InChI: FSQCUEMMJHOUGH-SYQKBPBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has been extensively studied for its potential therapeutic applications in cancer treatment. The purpose of

Mecanismo De Acción

The NAE enzyme is responsible for the activation of NEDD8, a small ubiquitin-like modifier that plays a crucial role in the regulation of protein degradation and DNA replication. N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide inhibits the activity of NAE by binding to its active site and forming a covalent adduct with the enzyme. This prevents the transfer of NEDD8 to its target proteins, leading to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the CRLs pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those that are resistant to conventional chemotherapy. The drug also exhibits anti-angiogenic and anti-invasive properties, which may contribute to its therapeutic efficacy. In addition, this compound has been shown to enhance the sensitivity of cancer cells to other anti-cancer agents, such as bortezomib and doxorubicin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide is its specificity for NAE, which minimizes off-target effects and reduces the risk of toxicity. The drug also has a long half-life and can be administered orally, which makes it a convenient option for clinical use. However, this compound has some limitations for lab experiments, such as its low solubility in water and its instability in solution. These issues can be overcome by using appropriate solvents and storage conditions.

Direcciones Futuras

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there is growing interest in the development of combination therapies that incorporate this compound with other anti-cancer agents, such as immune checkpoint inhibitors and epigenetic modulators. Future research directions for this compound may also include the identification of biomarkers that can predict patient response to the drug, as well as the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, this compound is a small molecule inhibitor of NAE that has shown significant potential as an anti-cancer agent. Its mechanism of action involves the inhibition of NAE, leading to the activation of the CRLs pathway and the subsequent degradation of oncogenic proteins. This compound has demonstrated potent anti-cancer activity in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research directions for this compound may include the development of combination therapies and the investigation of its potential applications in other diseases.

Métodos De Síntesis

The synthesis of N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide involves several steps, including the condensation of 1-adamantylamine and 5-methyl-2H-tetrazole-2-carboxylic acid, followed by the protection of the resulting amine with tert-butyloxycarbonyl (Boc) and the subsequent coupling with D-leucine amide. The final product is obtained by deprotection of the Boc group with trifluoroacetic acid. The overall yield of the synthesis is around 5%, and the purity of the product can be increased by using chromatographic techniques.

Aplicaciones Científicas De Investigación

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. The mechanism of action of this compound involves the inhibition of NAE, which leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the cullin-RING ubiquitin ligases (CRLs) pathway. This results in the degradation of various oncogenic proteins, such as MCL-1 and CDT1, and the induction of cell cycle arrest and apoptosis.

Propiedades

IUPAC Name

(2R)-2-amino-4-methyl-N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-11(2)4-15(19)16(25)20-17-6-13-5-14(7-17)9-18(8-13,10-17)24-22-12(3)21-23-24/h11,13-15H,4-10,19H2,1-3H3,(H,20,25)/t13?,14?,15-,17?,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQCUEMMJHOUGH-SYQKBPBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C(CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)[C@@H](CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.